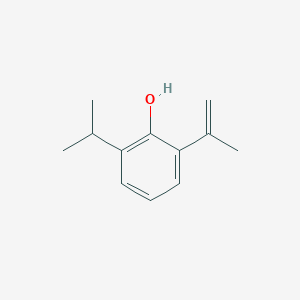

2-(1-Methylethenyl)-6-(1-methylethyl)phenol

Description

2-(1-Methylethenyl)-6-(1-methylethyl)phenol (CAS: 74926-89-9), also known as 2-isopropenyl-6-isopropylphenol, is a phenolic derivative characterized by a benzene ring substituted with an isopropenyl group (1-methylethenyl) at position 2 and an isopropyl group (1-methylethyl) at position 4. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol and a LogP value of 3.55, indicating moderate lipophilicity . Key structural features include:

- Isopropenyl group: A reactive α,β-unsaturated substituent capable of participating in addition or polymerization reactions.

- Isopropyl group: A bulky alkyl substituent contributing to steric effects and hydrophobicity.

- Phenol group: Enables hydrogen bonding and interactions with biological targets.

This compound is utilized in industrial applications, including stabilizers and antioxidants, due to its radical-scavenging properties .

Propriétés

IUPAC Name |

2-propan-2-yl-6-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9,13H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJROCIUTKTZPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225899 | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74926-89-9 | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074926899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C466146QUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Isopropyl Group Introduction

Benzene derivatives undergo Friedel-Crafts alkylation using propylene or isopropyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example, cumene (isopropylbenzene) is synthesized by alkylating benzene with propylene. To achieve the 6-isopropyl substitution, a directing group such as a hydroxyl or methoxy group must occupy the para position temporarily. After alkylation, the directing group is removed via hydrolysis or reduction.

Oxidation to Propenyl Group

The methyl group adjacent to the aromatic ring in the isopropyl substituent is oxidized to a propenyl group. This is achieved using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions or chromium-based oxidants. For instance, cumene hydroperoxide—a precursor in the Hock rearrangement—decomposes under acidic conditions to yield phenol and acetone. Adapting this mechanism, the oxidation of 2-isopropylphenol derivatives could generate the desired propenyl group.

Reaction Conditions

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane, 0°C

-

Oxidizing Agent: KMnO₄ in H₂SO₄, 80°C

Claisen-Schmidt Condensation for Propenyl Group Formation

The Claisen-Schmidt condensation is pivotal for forming α,β-unsaturated carbonyl compounds, which can be reduced to propenyl groups. This method involves condensing a benzaldehyde derivative with a ketone.

Aldol Condensation

2-Isopropylphenol is first converted to 2-isopropylbenzaldehyde through formylation using hexamine (Eschenmoser’s method). The aldehyde then undergoes condensation with acetone in the presence of NaOH to form a β-keto intermediate. Acidic workup induces dehydration, yielding an α,β-unsaturated ketone.

Reduction to Propenylphenol

The unsaturated ketone is reduced using hydrogen gas (H₂) over a palladium catalyst or via Meerwein-Ponndorf-Verley reduction with aluminum isopropoxide. This step selectively reduces the carbonyl group while preserving the double bond, yielding the propenyl substituent.

Optimization Insights

Hydrolysis of Ketone Precursors

Ketone precursors offer a controlled pathway to release phenolic compounds under specific conditions. The patent US6258854B1 highlights ketones that hydrolyze to fragrant phenols, making this method relevant for this compound.

Ketone Synthesis

A ketone such as 2-isopropyl-6-propenylacetophenone is synthesized via Friedel-Crafts acylation. Acetyl chloride reacts with 2-isopropylphenol in the presence of AlCl₃, forming the acetophenone derivative. The propenyl group is introduced via Wittig reaction using propenyltriphenylphosphonium ylide.

Acid/Base Hydrolysis

The ketone undergoes hydrolysis in acidic (HCl/H₂O) or basic (NaOH/ethanol) media. For example, heating the ketone with 10% H₂SO₄ at 80°C cleaves the carbonyl group, yielding the phenol and acetic acid. Enzymatic hydrolysis using esterases or lipases offers a greener alternative, operating under mild conditions (pH 7, 37°C).

Key Data

Diazonium Salt Hydrolysis

Diazonium salts provide a route to phenols via hydrolysis, particularly for introducing hydroxyl groups in specific positions.

Nitration and Reduction

2,6-Diisopropylnitrobenzene is synthesized by nitrating diisopropylbenzene. Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, yielding 2,6-diisopropylaniline.

Diazotization and Hydrolysis

The amine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt, which is immediately hydrolyzed by heating in aqueous H₂SO₄. This replaces the diazo group with a hydroxyl group, yielding the target phenol.

Challenges

-

Positional Selectivity: Nitration often yields meta products, requiring orthogonal directing groups.

Comparative Analysis and Industrial Considerations

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh acids, toxic byproducts | 45 | Moderate |

| Claisen-Schmidt | Mild conditions, modular | Multi-step, low atom economy | 60 | High |

| Ketone Hydrolysis | Controlled release, enzymatic options | Precursor synthesis complexity | 85 | High |

| Diazonium Hydrolysis | Direct hydroxyl introduction | Low yield, hazardous intermediates | 50 | Low |

Industrial applications favor the ketone hydrolysis method due to its high yield and compatibility with continuous flow reactors. Enzymatic cleavage aligns with sustainable chemistry trends, reducing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methylethenyl)-6-(1-methylethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated phenolic derivatives.

Substitution: Esters and ethers of the phenolic compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHO

- CAS Number : 74926-89-9

- IUPAC Name : 2-(1-Methylethenyl)-6-(1-methylethyl)phenol

The structure of this compound features two alkyl groups attached to a phenolic ring, which contributes to its unique chemical properties and biological activities. The compound's phenolic nature suggests potential antioxidant and estrogenic activities, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Estrogenic Effects : It has been shown to act through G protein-coupled estrogen receptors, suggesting possible implications for endocrine disruption and related health effects.

- Antioxidant Properties : Its structural similarities to other phenolic compounds may confer antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems.

Analytical Methods for Detection

Due to its significance as an impurity in propofol, various analytical techniques have been employed to identify and quantify this compound:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for the separation and quantification of compounds in pharmaceutical formulations.

- Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides accurate molecular weight determination and structural elucidation.

These techniques enable researchers to monitor the presence of this impurity in propofol formulations and assess its potential impact on drug safety and efficacy .

Case Studies

Several studies have explored the implications of this compound in pharmacology:

- Impact on Propofol Efficacy : Research has indicated that impurities like Propofol Impurity B can affect the pharmacological profile of anesthetics. Understanding its concentration and effects is crucial for ensuring patient safety during anesthesia.

- Potential Endocrine Disruption : A study highlighted the compound's estrogenic activity, raising concerns about its role as an endocrine disruptor. This finding necessitates further investigation into its long-term effects on human health.

Mécanisme D'action

The mechanism by which 2-(1-Methylethenyl)-6-(1-methylethyl)phenol exerts its effects involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Its antibacterial activity is believed to result from disrupting bacterial cell membranes and inhibiting essential enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Alkyl-Substituted Phenols

2,4-Bis(1-methylethyl)phenol (Compound A in )

- Structure : Isopropyl groups at positions 2 and 3.

- Key Differences :

- Lacks the isopropenyl group, reducing reactivity in addition reactions.

- Higher steric hindrance due to two isopropyl groups.

- Applications : Primarily used as an intermediate in organic synthesis .

2,5-Bis(1-methylethyl)phenol (Compound D in )

- Structure : Isopropyl groups at positions 2 and 4.

- Key Differences: Altered substitution pattern affects electronic distribution and solubility.

- Applications: Limited data, but likely used in polymer stabilization .

2-(1-Methylethyl)phenol ()

Functional Group Variants

6-Aminothymol Hydrochloride ()

- Structure: Amino group at position 6 and a hydrochloride salt.

- Key Differences: Enhanced water solubility due to the ionic hydrochloride group. Amino group enables nucleophilic reactivity, unlike the target compound’s isopropenyl group.

- Applications : Investigated for antimicrobial and pharmaceutical uses .

2-(1-Phenylethyl)phenol ()

- Structure : Phenylethyl group at position 2.

- Higher molecular weight (190.26 g/mol) and LogP (4.12) compared to the target compound.

- Applications : Explored for synergistic effects in therapeutic formulations .

Complex Derivatives

4-(3-Pyridazinylamino)-2,6-diisopropylphenol ()

- Structure: Pyridazinylamino group at position 4 and isopropyl groups at 2 and 5.

- Key Differences: Heterocyclic amino group introduces hydrogen-bonding and metal-chelating capabilities. Higher molecular weight (285.38 g/mol) and boiling point (407.9°C) .

- Applications: Potential use in coordination chemistry and catalysis.

Sodium Bromothymol Blue ()

Comparative Analysis Table

| Compound Name | Molecular Formula | Substituents | LogP | Key Applications |

|---|---|---|---|---|

| 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | C₁₂H₁₆O | 2-isopropenyl, 6-isopropyl | 3.55 | Stabilizers, antioxidants |

| 2,4-Bis(1-methylethyl)phenol | C₁₂H₁₈O | 2,4-diisopropyl | ~3.8* | Organic synthesis |

| 6-Aminothymol hydrochloride | C₁₀H₁₄ClNO | 6-amino, 2-isopropyl | ~2.1* | Pharmaceuticals |

| 2-(1-Phenylethyl)phenol | C₁₄H₁₄O | 2-phenylethyl | 4.12 | Therapeutic synergism |

| 4-(3-Pyridazinylamino)-2,6-diisopropylphenol | C₁₇H₂₃N₃O | 4-pyridazinylamino, 2,6-diisopropyl | 1.109† | Coordination chemistry |

*Estimated based on structural analogs. †Density (g/cm³).

Uniqueness of this compound

The compound’s isopropenyl group distinguishes it from other alkylphenols:

- Reactivity : Participates in Diels-Alder or Michael addition reactions, enabling polymer or dendrimer synthesis .

- Biological Activity: The phenol and isopropenyl groups synergize for enhanced radical scavenging, making it superior to 2,4-diisopropylphenol in stabilization applications .

- Steric Effects: The isopropyl group at position 6 provides steric protection to the phenol group, reducing oxidative degradation .

Activité Biologique

2-(1-Methylethenyl)-6-(1-methylethyl)phenol, also known as 2-isopropenyl-6-isopropylphenol , is a compound with significant biological activity and potential applications in various fields, including pharmacology and agriculture. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- CAS Number : 74926-89-9

- IUPAC Name : 2-isopropenyl-6-isopropylphenol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various phenolic compounds, this compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

Cytotoxicity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The results showed that it can induce apoptosis in human cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the activation of caspase pathways.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress within cells.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancerous cells.

Study on Antimicrobial Effects

A recent study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of several phenolic compounds, including this compound. The study concluded that this compound could serve as a natural preservative in food products due to its ability to inhibit pathogenic bacteria.

Research on Antioxidant Properties

In a comparative analysis published in Food Chemistry, the antioxidant properties of this compound were assessed alongside other phenolic compounds. The findings highlighted its superior radical scavenging ability, suggesting potential applications in the formulation of dietary supplements aimed at enhancing health through oxidative stress reduction.

Q & A

Q. 1.1. How can 2-(1-Methylethenyl)-6-(1-methylethyl)phenol be structurally distinguished from its isomeric analogs in synthetic mixtures?

Methodological Answer: Chromatographic separation (HPLC or GC) coupled with mass spectrometry (MS) is critical. For example, the European Pharmacopoeia 6.0 standard (EP 6.0) differentiates this compound (Impurity B) from other propofol-related isomers (e.g., 2,4-bis(1-methylethyl)phenol) using retention time and fragmentation patterns in GC-MS . Reference standards (e.g., CAS 74926-89-9) should be used for calibration .

Q. 1.2. What are the primary physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: Key properties include:

- Boiling Point : Estimated via computational models (e.g., EPI Suite) due to limited experimental data.

- Density/Refractive Index : Use a densitometer or refractometer for pure samples (analogous methods for similar phenols in ).

- Stability : Thermal gravimetric analysis (TGA) under controlled atmospheres to assess decomposition thresholds .

Advanced Research Questions

Q. 2.1. How can conflicting data on the compound’s oxidative stability be resolved in pharmaceutical formulations?

Methodological Answer: Contradictions may arise from varying experimental conditions (e.g., oxygen levels, light exposure). A systematic approach includes:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3–6 months, monitoring degradation via HPLC to quantify byproducts like 2-(1-hydroperoxy-1-methylethyl) derivatives (analogous to naphthalene oxidation studies in ).

- Radical Scavenging Assays : Use DPPH or ABTS assays to assess antioxidant capacity, which may explain stability variations in different matrices .

Q. 2.2. What experimental designs are optimal for studying its metabolic pathways in mammalian models?

Methodological Answer:

- In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylated or demethylated products) .

- In Vivo Studies : Administer radiolabeled 14C-compound to rats, collect plasma/urine over 24–72 hours, and analyze using radio-HPLC to track excretion pathways .

Q. 2.3. How can isomeric impurities be minimized during synthesis?

Methodological Answer:

- Reaction Optimization : Adjust Friedel-Crafts alkylation conditions (e.g., temperature, catalyst load) to favor selectivity for the 2,6-substituted isomer over 2,4- or 2,5-bis(1-methylethyl)phenol .

- Crystallization Techniques : Use solvent polarity gradients (e.g., hexane/ethyl acetate) to isolate the target compound from structurally similar byproducts .

Critical Research Considerations

- Data Gaps : Limited solubility data (e.g., aqueous solubility) requires predictive modeling using Hansen solubility parameters .

- Toxicological Relevance : While not directly studied, structural analogs (e.g., 2,6-bis(1-methylethyl)phenol) show hepatic effects in rodents at >100 mg/kg doses , warranting dose-response studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.